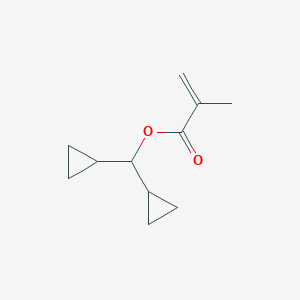
Benzeneethanamine, 2-iodo-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 2-iodo-N-methyl- is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of an iodine atom attached to the benzene ring and a methyl group attached to the nitrogen atom. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2-iodo-N-methyl- typically involves the iodination of a precursor compound, such as N-methylphenethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its limited commercial applications and potential regulatory restrictions. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, 2-iodo-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenethylamines .
Applications De Recherche Scientifique
Benzeneethanamine, 2-iodo-N-methyl- has been studied primarily for its psychoactive properties. It acts as a potent agonist at serotonin 5-HT2A receptors, which are involved in the regulation of mood, perception, and cognition. This compound has been used in research to understand the mechanisms of hallucinogenic drugs and their effects on the brain .
Mécanisme D'action
The primary mechanism of action of Benzeneethanamine, 2-iodo-N-methyl- involves its interaction with serotonin 5-HT2A receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence various neural pathways. This interaction is responsible for its psychoactive effects, including altered perception and mood .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with similar receptor binding properties.
N-methylphenethylamine: A precursor compound with less pronounced psychoactive effects.
2C-I (2,5-dimethoxy-4-iodophenethylamine): Another hallucinogenic compound with structural similarities.
Uniqueness
Benzeneethanamine, 2-iodo-N-methyl- is unique due to its specific substitution pattern, which confers distinct pharmacological properties. Its high affinity for serotonin 5-HT2A receptors makes it a valuable tool for studying the effects of hallucinogens and developing new therapeutic agents .
Propriétés
Numéro CAS |
881538-16-5 |
|---|---|
Formule moléculaire |
C9H12IN |
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
2-(2-iodophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H12IN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 |
Clé InChI |
BSTPKKWTQDFQCS-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile](/img/structure/B12600675.png)
![Methyl [2-(cyanomethyl)phenyl]acetate](/img/structure/B12600679.png)
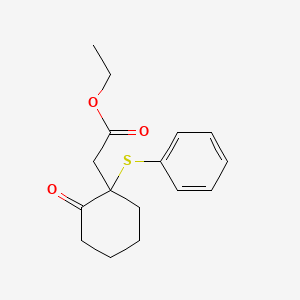


![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)
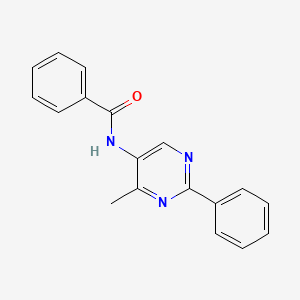
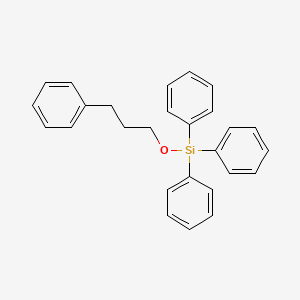

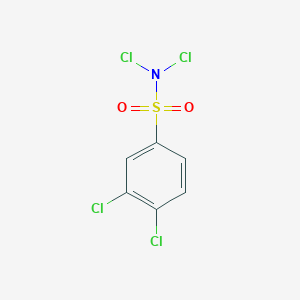


![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)
